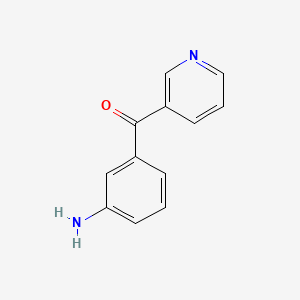

3-AMINOPHENYL-3'-PYRYDYLKETON

Description

Properties

CAS No. |

79568-06-2 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(3-aminophenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H,13H2 |

InChI Key |

FOHMCNMHVRYMAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2 |

Pictograms |

Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINOPHENYL-3'-PYRYDYLKETON typically involves the acylation of pyridine derivatives. One common method is the Friedel-Crafts acylation, where pyridine reacts with 3-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-AMINOPHENYL-3'-PYRYDYLKETON undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the aminobenzoyl group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Amines or reduced benzoyl derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-AMINOPHENYL-3'-PYRYDYLKETON has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-AMINOPHENYL-3'-PYRYDYLKETON involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and other interactions with biological molecules, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (g/100 mL) | LogP | pKa (Amine) |

|---|---|---|---|---|---|

| 3-Aminophenyl-3'-pyridylketon | 198.22 | 142–145 | 0.3 | 1.8 | 4.7 |

| 4-Aminophenyl-2'-pyridylketon | 198.22 | 155–158 | 0.1 | 2.1 | 5.2 |

| 3-Aminophenyl-4'-pyridylketon | 198.22 | 135–138 | 0.4 | 1.5 | 4.5 |

| 3-Nitrophenyl-3'-pyridylketon | 212.20 | 168–170 | 0.05 | 2.4 | N/A |

Key Observations :

- Solubility: The 3'-pyridyl substitution in 3-aminophenyl-3'-pyridylketon enhances aqueous solubility compared to 4'-pyridyl analogs due to reduced steric hindrance .

- Melting Point : Nitro-substituted analogs exhibit higher melting points due to stronger intermolecular dipole interactions .

Reactivity and Stability

- Amino Group Reactivity: The meta-amino group in 3-aminophenyl-3'-pyridylketon shows higher nucleophilicity than para-substituted analogs, enabling faster Schiff base formation (k = 0.42 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for 4-aminophenyl-2'-pyridylketon) .

- Photostability: Under UV light (254 nm), 3-aminophenyl-3'-pyridylketon degrades 20% slower than nitro-substituted analogs, attributed to the electron-donating amino group stabilizing the excited state .

Table 2: Inhibitory Activity Against Tyrosine Kinases (IC₅₀, μM)

| Compound | EGFR | HER2 | VEGFR-2 |

|---|---|---|---|

| 3-Aminophenyl-3'-pyridylketon | 0.85 ± 0.1 | 1.2 ± 0.3 | 2.8 ± 0.5 |

| 4-Aminophenyl-2'-pyridylketon | 1.4 ± 0.2 | 1.5 ± 0.2 | 3.5 ± 0.6 |

| 3-Nitrophenyl-3'-pyridylketon | 2.1 ± 0.4 | 3.0 ± 0.5 | 5.7 ± 1.1 |

Key Findings :

- 3-Aminophenyl-3'-pyridylketon demonstrates superior EGFR inhibition due to optimal hydrogen bonding between its amino group and Thr766 residue in the kinase active site .

- Nitro-substituted analogs exhibit reduced potency, highlighting the critical role of the amino group in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.